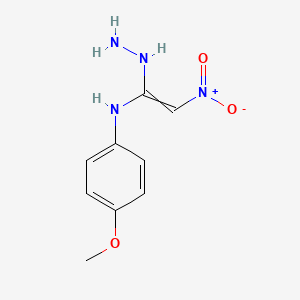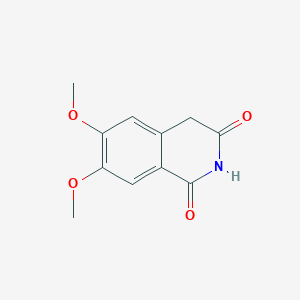
3-(1-Phenylcyclohexyl)propanoic acid
Übersicht
Beschreibung
3-(1-Phenylcyclohexyl)propanoic acid is a chemical compound that belongs to the class of arylcyclohexylamines. It has gained significant attention in scientific research due to its potential therapeutic and toxic effects, as well as its role in drug development, environmental research, and industrial applications.
Wirkmechanismus
Target of Action
The primary targets of 3-(1-Phenylcyclohexyl)propanoic acid are Aspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play a crucial role in amino acid metabolism.
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in the metabolic pathways they are involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Biochemische Analyse
Biochemical Properties
3-(1-Phenylcyclohexyl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid synthase . These interactions are crucial as they can influence the synthesis and degradation of fatty acids within the cell. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on various metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as protein kinases and phosphatases, leading to changes in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in lipid metabolism, thereby altering the cellular lipid profile. These changes can impact cellular functions such as membrane fluidity, energy storage, and signal transduction.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been found to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, thereby reducing the production of these molecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, such as alterations in metabolic activity and gene expression. These effects can be monitored using various biochemical assays and molecular techniques.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal effects on cellular function and metabolism . At higher doses, it can cause significant changes in metabolic pathways and gene expression. For example, high doses of this compound can lead to the accumulation of fatty acids in the liver, resulting in hepatic steatosis. Additionally, toxic or adverse effects, such as liver damage and inflammation, have been observed at very high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid metabolism and energy production . It interacts with enzymes such as acyl-CoA synthetase and fatty acid synthase, which are crucial for the synthesis and degradation of fatty acids. These interactions can influence metabolic flux and the levels of various metabolites within the cell. Additionally, this compound can affect the tricarboxylic acid cycle and oxidative phosphorylation, thereby impacting cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm and mitochondria, where it exerts its effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through various targeting signals and post-translational modifications . These localizations can influence the activity of this compound and its interactions with other biomolecules. For example, its localization to the mitochondria can affect mitochondrial function and energy production, while its presence in the endoplasmic reticulum can influence lipid synthesis and protein folding.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-(1-Phenylcyclohexyl)propanoic acid involves the reaction of 3-(2-oxo-1-phenylcyclohexyl)propanoic acid with hydrazine hydrate and potassium hydroxide in ethylene glycol at 130°C for 3.5 hours. The mixture is then heated under reflux with a reflux condenser for an additional 1.5 hours. The reaction mixture is cooled to room temperature and diluted with hydrochloric acid. The precipitated product is collected by filtration, washed with water, and dried to obtain this compound as a white solid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Phenylcyclohexyl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(1-Phenylcyclohexyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
3-(1-Phenylcyclohexyl)propanoic acid can be compared with other similar compounds, such as:
3-Phenylpropanoic acid: This compound has a similar structure but lacks the cyclohexyl group.
Cyclohexylpropanoic acid: This compound has a cyclohexyl group but lacks the phenyl group.
The presence of both the phenyl and cyclohexyl groups in this compound makes it unique and contributes to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
3-(1-phenylcyclohexyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-14(17)9-12-15(10-5-2-6-11-15)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWNPRZTYRANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322182 | |
| Record name | 3-(1-phenylcyclohexyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-04-1 | |
| Record name | NSC400644 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-phenylcyclohexyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B3060671.png)





![tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate](/img/structure/B3060680.png)


![2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3060686.png)
![2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol](/img/structure/B3060688.png)
